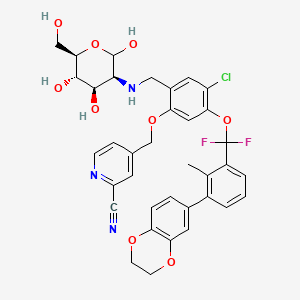
PD-1/PD-L1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-13 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system, particularly in the regulation of immune responses and the maintenance of immune tolerance. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include phenylboronic acid, palladium catalysts, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring the consistency and purity of the final product. This process often requires optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the PD-1/PD-L1 interaction and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is used to investigate the role of the PD-1/PD-L1 pathway in immune regulation and to explore its potential in modulating immune responses.
Medicine: The primary application of this compound is in cancer immunotherapy, where it is used to enhance the anti-tumor immune response by blocking the PD-1/PD-L1 interaction
Industry: In the pharmaceutical industry, this compound is being developed as a therapeutic agent for the treatment of various cancers, and its production involves extensive research and development efforts to optimize its efficacy and safety.
Mecanismo De Acción
PD-1/PD-L1-IN-13 exerts its effects by binding to the PD-1 protein on the surface of immune cells, preventing its interaction with PD-L1 on tumor cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and destroy cancer cells. The molecular targets involved in this mechanism include the PD-1 protein and its downstream signaling pathways, which are crucial for the regulation of immune responses .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-13 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and inhibitory activity. Similar compounds include:
This compound stands out due to its unique structural features and its potential for further optimization to enhance its therapeutic efficacy.
Propiedades
Fórmula molecular |
C36H34ClF2N3O9 |
|---|---|
Peso molecular |
726.1 g/mol |
Nombre IUPAC |
4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C36H34ClF2N3O9/c1-19-24(21-5-6-27-30(13-21)48-10-9-47-27)3-2-4-25(19)36(38,39)51-29-14-28(49-18-20-7-8-41-23(11-20)15-40)22(12-26(29)37)16-42-32-34(45)33(44)31(17-43)50-35(32)46/h2-8,11-14,31-35,42-46H,9-10,16-18H2,1H3/t31-,32+,33-,34-,35?/m1/s1 |
Clave InChI |
TUOSAPKOJRLJAP-JZFXKNFZSA-N |
SMILES isomérico |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
SMILES canónico |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


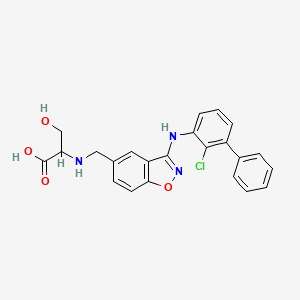
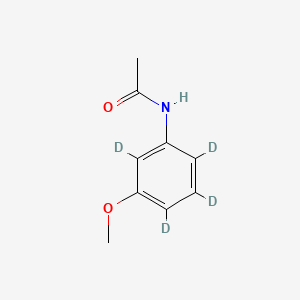
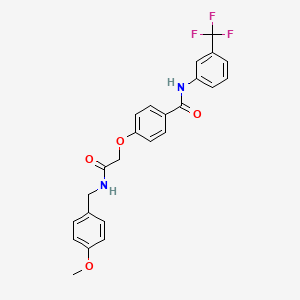
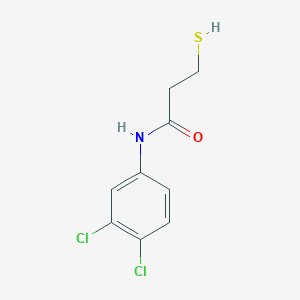
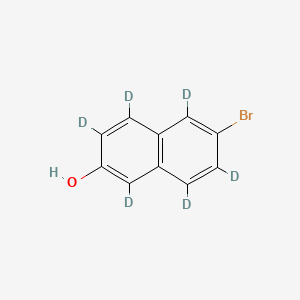
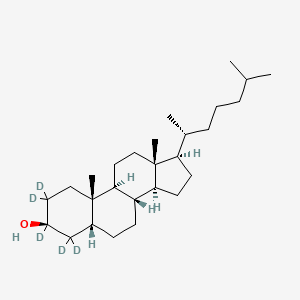
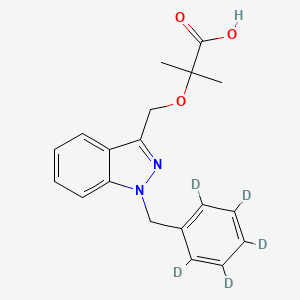

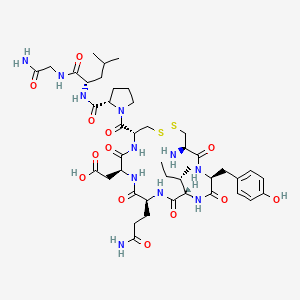
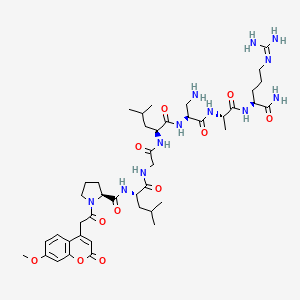
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
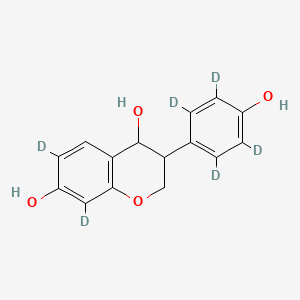
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
